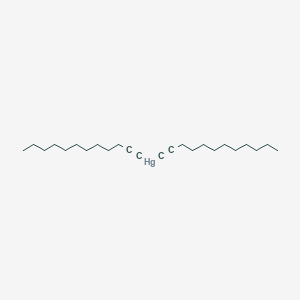
Di(dodec-1-yn-1-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(dodec-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two dodec-1-yn-1-yl groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di(dodec-1-yn-1-yl)mercury typically involves the reaction of dodec-1-yne with mercury salts. One common method is the reaction of dodec-1-yne with mercuric chloride (HgCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions: Di(dodec-1-yn-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding dodec-1-yne derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and dodec-1-yne.
Substitution: The compound can participate in substitution reactions where the dodec-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and dodec-1-yne derivatives.
Reduction: Elemental mercury and dodec-1-yne.
Substitution: Various substituted organomercury compounds.
科学研究应用
Di(dodec-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Di(dodec-1-yn-1-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, it can disrupt cellular processes by interfering with metal ion homeostasis and generating reactive oxygen species (ROS).
相似化合物的比较
Dimethylmercury: Another organomercury compound with two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Diphenylmercury: Features two phenyl groups attached to mercury.
Comparison: Di(dodec-1-yn-1-yl)mercury is unique due to the presence of long alkynyl chains, which impart distinct chemical properties compared to other organomercury compounds
属性
CAS 编号 |
69775-82-2 |
|---|---|
分子式 |
C24H42Hg |
分子量 |
531.2 g/mol |
IUPAC 名称 |
bis(dodec-1-ynyl)mercury |
InChI |
InChI=1S/2C12H21.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*3,5-12H2,1H3; |
InChI 键 |
XGNGMMLPUNXZOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC#C[Hg]C#CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


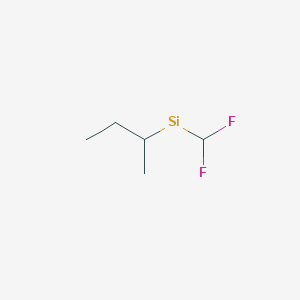
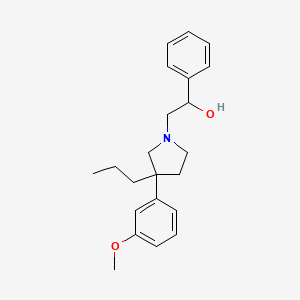

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
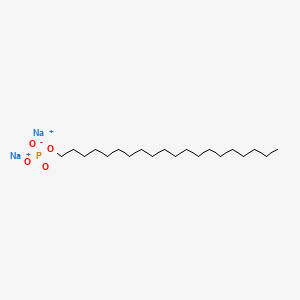
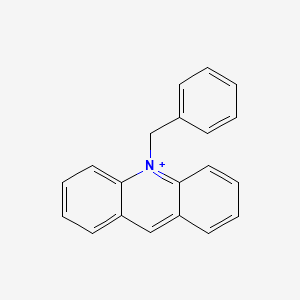
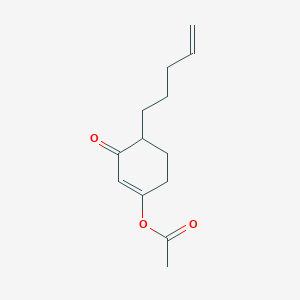
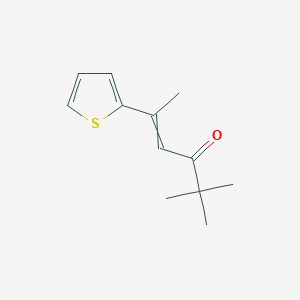
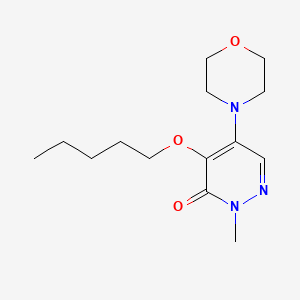
![1-[(2-Hydroxyethyl)thio]-3-(octyloxy)-2-propanol](/img/structure/B14465269.png)
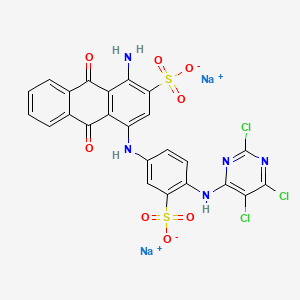
![Ethanesulfonic acid, 2,2'-[(2,2'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B14465284.png)
![7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid](/img/structure/B14465295.png)
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
